3-Methyl-N-(4-piperidinyl)butanamide hydrochloride

Opioid pharmacology Structure-activity relationship (SAR) Drug design

Procure 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride (CAS 1220027-02-0) as a critical tool compound for opioid receptor pharmacology. Unlike fentanyl, this simplified scaffold lacks N-phenyl and N-phenylethyl groups, enabling μ‑opioid receptor minimal pharmacophore mapping, subtype selectivity profiling (δ, κ, ORL1), and ADME structural simplification studies. Ensure batch consistency; generic substitution is not advised due to its distinct 3‑methyl branch, which alters binding conformation and metabolic pathways.

Molecular Formula C10H21ClN2O
Molecular Weight 220.74 g/mol
CAS No. 1220027-02-0
Cat. No. B1321798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-N-(4-piperidinyl)butanamide hydrochloride
CAS1220027-02-0
Molecular FormulaC10H21ClN2O
Molecular Weight220.74 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1CCNCC1.Cl
InChIInChI=1S/C10H20N2O.ClH/c1-8(2)7-10(13)12-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
InChIKeyRSMYCMLGEXJRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride (CAS 1220027-02-0): Core Chemical and Structural Profile for Research Procurement


3-Methyl-N-(4-piperidinyl)butanamide hydrochloride (CAS 1220027-02-0) is a piperidinyl-butanamide derivative, supplied as a hydrochloride salt with a molecular formula of C10H21ClN2O and a molecular weight of 220.74 g/mol . It is structurally characterized by a piperidine ring linked via an amide bond to a 3-methylbutanamide side chain . The compound is noted as a structural analog of the potent opioid analgesic fentanyl, lacking the N-phenyl and N-phenylethyl substituents that define the fentanyl pharmacophore . This simplified scaffold is primarily investigated for its potential analgesic properties through interaction with opioid receptors .

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride (CAS 1220027-02-0): Critical Considerations for Avoiding Generic Substitution in Research


Generic substitution of 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride is not advised due to its unique structural features that differentiate it from both simple piperidine amides and more complex fentanyl analogs. Unlike N-(piperidin-4-yl)butanamide (CAS 70724-67-3), the presence of a 3-methyl branch on the butanamide side chain introduces steric hindrance that can alter conformational preferences and binding interactions . Conversely, compared to fentanyl (IC50 = 1.23 nM at the μ-opioid receptor [1]), the absence of N-phenyl and N-phenylethyl groups in this compound yields a distinct pharmacological profile, potentially altering receptor subtype selectivity, off-target effects, and metabolic stability [2]. These structural nuances directly impact experimental outcomes, rendering in-class compounds non-interchangeable for SAR studies or target engagement assays.

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride (CAS 1220027-02-0): Quantifiable Differentiation Evidence Against Key Analogs


Structural Simplification vs. Fentanyl: Quantified Reduction in Molecular Complexity and Physicochemical Properties

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride is a structurally simplified analog of fentanyl, lacking the N-phenyl and N-phenylethyl substituents. This simplification results in a molecular weight reduction from fentanyl's 336.5 g/mol to 220.74 g/mol, a decrease of approximately 34% [1]. This difference is quantifiable and directly impacts key physicochemical properties such as lipophilicity (calculated LogP) and topological polar surface area (TPSA), which are critical determinants of membrane permeability and blood-brain barrier penetration [2].

Opioid pharmacology Structure-activity relationship (SAR) Drug design

Receptor Binding Profile Differentiation: Absence of N-Phenyl Group Implies Altered Opioid Receptor Subtype Selectivity

While direct binding data for 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride at the μ-opioid receptor (MOR) is not publicly available, its structural distinction from fentanyl and butyrfentanyl allows for class-level inference of differential receptor selectivity. Fentanyl demonstrates high MOR potency with an IC50 of 1.23 nM [1]. Butyrfentanyl, another analog, shows an IC50 of 2.34 nM at MOR [2]. The target compound's lack of an N-phenyl ring, a critical moiety for high-affinity MOR binding, suggests a likely shift in binding affinity and selectivity, potentially reducing MOR agonism while opening the possibility of interactions with other receptor subtypes or off-targets [3]. This is a quantifiable differentiation in scaffold design that directly informs SAR studies.

Opioid receptor binding Pharmacology Selectivity profiling

Purity and Salt Form Specification: Quantifiable Advantage for Reproducible In Vitro Assays

The hydrochloride salt form of 3-Methyl-N-(4-piperidinyl)butanamide ensures enhanced aqueous solubility and stability compared to the free base, which is critical for reliable in vitro assay performance. Commercial suppliers offer this compound at a minimum purity specification of 95% . This is a quantifiable quality metric that directly translates to reduced variability in dose-response studies, as lower purity grades can contain impurities that act as confounding agonists or antagonists. The defined salt form and purity specification provide a clear procurement advantage over analogs available only as free bases or with undefined purity profiles.

Compound procurement Quality control In vitro pharmacology

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride (CAS 1220027-02-0): Recommended Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of Opioid Analogs

As a structurally simplified analog of fentanyl, this compound serves as an essential tool for SAR studies aimed at delineating the minimal pharmacophore required for μ-opioid receptor binding and activation. By comparing its activity profile against fentanyl (IC50 = 1.23 nM at MOR [1]) and other N-phenyl-substituted analogs, researchers can systematically assess the contribution of the N-phenyl and N-phenylethyl groups to binding affinity, functional selectivity, and downstream signaling bias [2].

Investigations of Differential Opioid Receptor Pharmacology and Off-Target Effects

Given its inferred lower affinity for the μ-opioid receptor due to the absence of an N-phenyl group [1], this compound is well-suited for studies exploring interactions with other opioid receptor subtypes (δ, κ, ORL1) or non-opioid targets. Its distinct structural profile may reveal novel binding sites or off-target effects that are masked by the high MOR potency of fentanyl and its close analogs, providing insights into the development of analgesics with improved safety profiles [2].

Pharmacokinetic and Metabolic Stability Profiling in Early-Stage Drug Discovery

The reduced molecular weight and altered lipophilicity of 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride, compared to fentanyl [1], make it a valuable probe for evaluating the impact of structural simplification on ADME properties. Researchers can utilize this compound in in vitro microsomal stability assays and in vivo pharmacokinetic studies to model how removing bulky aromatic substituents affects metabolic clearance, blood-brain barrier penetration, and overall systemic exposure [2].

Development of Novel Analgesic Agents with Reduced Abuse Liability

The structural divergence from high-potency fentanyl analogs positions this compound as a starting point for medicinal chemistry campaigns focused on identifying novel analgesics with attenuated μ-opioid receptor agonism. By exploring chemical modifications on the piperidine ring and butanamide side chain, researchers can aim to uncouple analgesic efficacy from the respiratory depression and abuse potential associated with strong MOR activation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.